molecular formula C22H21N3O2 B11025473 4,4,6,8-tetramethyl-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione

4,4,6,8-tetramethyl-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione

Cat. No.: B11025473
M. Wt: 359.4 g/mol
InChI Key: PYIOMCXFTFMHNA-UHFFFAOYSA-N
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Description

4,4,6,8-tetramethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,8-tetramethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with suitable reagents can yield the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. scaling up the laboratory synthesis methods with optimized reaction conditions and catalysts could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

4,4,6,8-tetramethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with hydrazine hydrate can yield 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones .

Scientific Research Applications

4,4,6,8-tetramethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,6,8-tetramethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, making it a potential anticoagulant . The compound’s structure allows it to interact with these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4,6,8-tetramethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione lies in its spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

6',9',11',11'-tetramethylspiro[1,3-dihydroquinazoline-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione

InChI

InChI=1S/C22H21N3O2/c1-12-9-15-13(2)11-21(3,4)25-18(15)16(10-12)22(20(25)27)23-17-8-6-5-7-14(17)19(26)24-22/h5-11,23H,1-4H3,(H,24,26)

InChI Key

PYIOMCXFTFMHNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C4(C(=O)N3C(C=C2C)(C)C)NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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